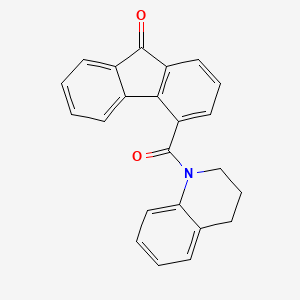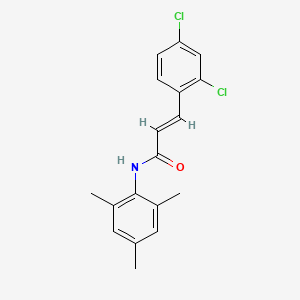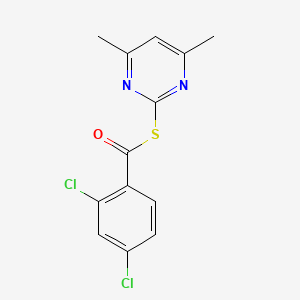
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-9H-fluoren-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of fluorenone derivatives, including structures similar to "4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-9H-fluoren-9-one", can be achieved through divergent synthesis methods using ortho-alkynylarylketones as precursors. These precursors are utilized in reactions catalyzed by silver to form polycarbonyl intermediates, which undergo cyclization and decarboxylation to yield the desired fluorenone derivatives under acidic conditions (Jantra Jantrapirom et al., 2023). Similarly, palladium-catalyzed oxidative carbonylation has been employed to synthesize quinoline-4-one derivatives, showcasing the versatility of methods available for constructing such complex molecules (M. Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of fluorenone and related derivatives, like "4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-9H-fluoren-9-one", often features planar configurations with conjugated systems contributing to their unique physical and chemical properties. For instance, studies have reported the crystallographic analysis of similar fluorenone compounds, highlighting their planar arrangements and intermolecular interactions, which play a crucial role in defining their structural characteristics (P. Jones et al., 2004).
Chemical Reactions and Properties
Fluorenone derivatives undergo a variety of chemical reactions, reflecting their reactive nature and chemical versatility. The presence of functional groups such as the ketone in fluorenone allows for various chemical modifications and reactions, including cyclocarbonylations and cross-coupling reactions, to synthesize substituted fluoren-9-ones. These reactions demonstrate the compound's ability to participate in complex chemical transformations, leading to a wide array of structurally diverse molecules (M. Campo & R. Larock, 2002).
Physical Properties Analysis
The physical properties of fluorenone derivatives, including those similar to "4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-9H-fluoren-9-one", are influenced by their molecular structures. The planarity and conjugated systems within these molecules contribute to their optical and electronic properties, making them subjects of interest in materials science and organic electronics. The crystalline structures and packing modes of such compounds are crucial in understanding their physical properties and potential applications in various technologies (I. Csöregh et al., 1993).
Chemical Properties Analysis
The chemical properties of "4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-9H-fluoren-9-one" and related compounds are defined by their functional groups and molecular frameworks. The reactivity, stability, and interactions of these compounds with various reagents and conditions provide insight into their chemical behavior, which is essential for their potential applications in synthesis, catalysis, and material science. Studies have explored the synthesis of related compounds through different methodologies, showcasing the diverse chemical properties that can be harnessed for various applications (Shuai Xu et al., 2015).
安全和危害
未来方向
属性
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c25-22-17-10-3-2-9-16(17)21-18(22)11-5-12-19(21)23(26)24-14-6-8-15-7-1-4-13-20(15)24/h1-5,7,9-13H,6,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJACRHWGZSYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC4=C3C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoren-9-one, 4-(3,4-dihydro-2H-quinoline-1-carbonyl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine](/img/structure/B5559260.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5559277.png)
![(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559284.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)
![2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)
![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)
![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5559332.png)
